molecular formula C12H13N3O B7582253 3-(Quinazolin-4-ylamino)cyclobutan-1-ol

3-(Quinazolin-4-ylamino)cyclobutan-1-ol

Numéro de catalogue B7582253
Poids moléculaire: 215.25 g/mol
Clé InChI: PUICTIJVXNGOQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Quinazolin-4-ylamino)cyclobutan-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is a cyclobutane derivative that has a quinazoline moiety attached to it. The synthesis of this compound is of great interest to researchers, and its mechanism of action has been studied extensively.

Mécanisme D'action

The mechanism of action of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol have been studied extensively. It has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, which makes it a promising candidate for further development as a drug.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(Quinazolin-4-ylamino)cyclobutan-1-ol in lab experiments include its low toxicity profile, good pharmacokinetic profile, and potential applications in various scientific research areas. However, the limitations of using this compound in lab experiments include its moderate yield and the need for different purification techniques to obtain a pure product.

Orientations Futures

There are several future directions for the study of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol. One area of research is the development of new drugs based on this compound, which may have potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective drugs.

Méthodes De Synthèse

The synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol involves the reaction of 4-aminoquinazoline with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The yield of this reaction is moderate, and the purity of the final product can be improved by using different purification techniques.

Applications De Recherche Scientifique

3-(Quinazolin-4-ylamino)cyclobutan-1-ol has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of inflammation and as an anti-bacterial agent.

Propriétés

IUPAC Name

3-(quinazolin-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-9-5-8(6-9)15-12-10-3-1-2-4-11(10)13-7-14-12/h1-4,7-9,16H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUICTIJVXNGOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.